molecular formula C16H19N5O2 B2742098 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2309735-29-1

2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2742098
CAS No.: 2309735-29-1
M. Wt: 313.361
InChI Key: OIPIVNMQEQNKJA-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one, which is supplied for research and development purposes. The compound is a complex organic molecule with the molecular formula C16H19N5O2 and a molecular weight of 313.35 g/mol . It features a bicyclo[3.2.1]octane core structure linked to a pyridazinone ring via a carbonyl group, with a pyrazole substituent, as indicated by its IUPAC name and SMILES representation . This substance is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound for their investigations into its potential properties and applications.

Properties

IUPAC Name

2-methyl-6-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-19-15(22)6-5-14(18-19)16(23)21-11-3-4-12(21)10-13(9-11)20-8-2-7-17-20/h2,5-8,11-13H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIVNMQEQNKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the bicyclic octane system, and the introduction of the pyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Observations:

The benzonitrile group in BK72503 introduces electron-withdrawing effects, which may alter reactivity or solubility compared to the parent compound .

Bicyclic Core Modifications :

  • Replacement of nitrogen with oxygen (e.g., 8-oxa-3-azabicyclo[3.2.1]octane in the CymitQuimica compound) reduces basicity and may affect membrane permeability .
  • Azonia derivatives () introduce a positive charge, favoring solubility in aqueous media but limiting blood-brain barrier penetration .

Pharmacophore Diversity: The dihydropyridazinone moiety in the target compound contrasts with the pyrazolo-pyrimidine in the CymitQuimica analog, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .

Research Findings and Hypotheses

  • Metabolic Stability : Pyrazole-containing analogs may exhibit longer half-lives than triazole derivatives due to reduced oxidative metabolism .
  • Solubility : The charged azonia derivatives () are likely more water-soluble than neutral bicyclic analogs .
  • Synthetic Accessibility : The spirocyclic dioxane system in the CymitQuimica compound introduces synthetic challenges compared to simpler bicyclic frameworks .

Biological Activity

2-Methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of 313.35 g/mol. The structure features a complex bicyclic core that contributes to its biological properties.

Research has indicated that compounds with similar structures can inhibit various biological targets, particularly in the context of neuropharmacology and inflammation management. The following mechanisms have been identified:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with anti-inflammatory properties. Inhibition of NAAA can enhance the analgesic effects at inflamed sites, making it a target for pain management therapies .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and azabicyclo[3.2.1]octane moieties significantly influence the compound's potency and selectivity:

CompoundIC50 (μM)Mechanism
ARN19689 0.042NAAA Inhibition
Lead Compound 39 0.655NAAA Inhibition
3-Methyl Derivative 1.11Reduced Activity

These findings suggest that specific substitutions can enhance binding affinity and efficacy against targeted enzymes .

Biological Activity Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Neuropharmacological Effects : Compounds similar to this compound have shown promise in treating conditions like cocaine addiction by selectively inhibiting dopamine transporters (DAT) while minimizing serotonin transporter (SERT) inhibition, thus reducing potential side effects associated with stimulant medications .
  • Anti-inflammatory Potential : The inhibition of NAAA has been linked to enhanced anti-inflammatory responses in preclinical models, suggesting that this compound could be beneficial in managing chronic pain conditions associated with inflammation .

Q & A

Q. Table 1. Synthesis Optimization Parameters for Related Bicyclic Compounds

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time48–72 hoursProlonged time reduces side products
ChromatographySiO2, 30% EtOAc/HexanePurity >95%
Temperature0°C (coupling step)Minimizes degradation

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalReference
1H NMRδ 2.1 ppm (CH3 of dihydropyridazinone)
13C NMRδ 165 ppm (carbonyl of bicyclo-octane)
HRMS[M+H]+ = 385.17 (Δ = 0.01 ppm)

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